molecular formula C8H8O3 B1675949 (r)-Mandelic acid CAS No. 611-71-2

(r)-Mandelic acid

Cat. No. B1675949
CAS RN: 611-71-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-SSDOTTSWSA-N
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Description

Mandelic acid, also known as (R)-3-hydroxy-2-methylpropionic acid, is an aromatic alpha hydroxy acid (AHA) with a wide range of applications in research and industry. It is an organic compound that is widely used in the synthesis of pharmaceuticals, cosmetics, and other chemical products. It is also used in the production of certain drugs, such as antifungal agents, antibiotics, and antiviral agents. It is also used in the treatment of certain skin conditions, such as acne and psoriasis. In addition, mandelic acid is used in the synthesis of certain polymers and resins, as well as in the manufacture of certain dyes, pigments, and other products.

Scientific Research Applications

1. Biocatalytic Synthesis

(R)-Mandelic acid is valuable in the pharmaceutical industry, serving as a starting material for antibiotics, antiobesity drugs, and antitumor agents. Its synthesis primarily involves microbial biotransformation and enzymatic catalysis. Recent studies focus on using enzymes like nitrilase, nitrile hydratase, and amidase for production, highlighting the advantages of microbial transformation over chemical approaches for producing optically pure (R)-Mandelic acid (Singh & Sambyal, 2022).

2. Asymmetric Biosynthesis

The asymmetric bioreduction of phenylglyoxylic acid to mandelic acid has been explored using various microorganisms. Research indicates that specific strains of Saccharomyces cerevisiae can transform phenylglyoxylic acid into R-(−)-mandelic acid with high enantioselectivity and conversion rates, underlining the potential for economical preparation of chiral R-(−)-mandelic acid (Mei-tian, 2004).

3. Sustainable Production from Renewable Feedstocks

A green biocatalytic method for producing (R)-Mandelic acid from renewable resources like glycerol and glucose has been developed. This involves an epoxidation-hydrolysis-double oxidation enzyme cascade, demonstrating the potential of using renewable feedstocks for sustainable (R)-Mandelic acid production (Lukito et al., 2021).

4. Metabolic Mechanisms in Humans

Studies on the chiral inversion of mandelic acid in humans have provided insights into its metabolism. This research helps understand the metabolic pathways of mandelic acid, which is a metabolite of industrial pollutants like styrene and is used in medical applications (Yevglevskis et al., 2014).

5. Review of Biocatalytic Methods

A comprehensive review of biocatalytic methods for producing R-mandelic acid has been presented, focusing on various biocatalysts like oxidoreductases, lipase, and nitrilase. This review highlights the significance of R-mandelic acid in medicinal intermediates and as a chiral resolving agent (Yuguo, 2010).

properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046523
Record name D-(-)-Mandelic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Mandelic acid

CAS RN

611-71-2
Record name (-)-Mandelic acid
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Record name Mandelic acid, (R)-
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Record name (R)-Mandelic acid
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Record name Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-
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Record name D-(-)-Mandelic acid
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Record name L-2-hydroxy-2-phenylacetic acid
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Record name MANDELIC ACID, (R)-
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Record name (R)-mandelic Acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,030
Citations
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
R-(-)-Mandelic acid was produced from racemic mandelonitrile by Alcaligenes faecalis ATCC 8750. Ammonium acetate or L-glutamic acid as the carbon source and n-butyronitrile as …
Number of citations: 213 journals.asm.org
L Codan, CF Eckstein, M Mazzotti - Crystal growth & design, 2013 - ACS Publications
… In this work, the effect of R-mandelic acid on the growth … R-Mandelic acid is found to substantially lower the growth … of the concentration of R-mandelic acid in solution and one which …
Number of citations: 14 pubs.acs.org
RV Singh, K Sambyal - Critical Reviews in Biotechnology, 2023 - Taylor & Francis
(R)-(-)-mandelic acid is an important carboxylic acid known for its numerous potential applications in the pharmaceutical industry as it is an ideal starting material for the synthesis of …
Number of citations: 5 www.tandfonline.com
E Takahashi, K Nakamichi, M Furui, T Mori - Journal of fermentation and …, 1995 - Elsevier
The microbial asymmetric degradation of S-(+)-mandelic acid was investigated in order to develop a practical process for R-(−)-mandelic acid production from racemic mandelic acids. …
Number of citations: 28 www.sciencedirect.com
E Takahashi, K Nakamichi, M Furui - Journal of fermentation and …, 1995 - Elsevier
To develop a practical process for R-(−)-mandelic acid production from racemic mandelic acids, we investigated a two step microbial reaction which employs the asymmetric oxidation of …
Number of citations: 61 www.sciencedirect.com
M Poterała, M Dranka… - European Journal of …, 2017 - Wiley Online Library
The enantioselective resolution of several racemic derivatives of mandelic acid methyl ester catalyzed by lipases from Pseudomonas fluorescens (Amano AK) or Burkholderia cepacia (…
Z Sun, Y Ning, L Liu, Y Liu… - Microbial cell …, 2011 - microbialcellfactories.biomedcentral …
… Time profiles of cell growth, S- or R- mandelic acid production, and residual glucose and … (C) OD 600 , R-mandelic acid produced, and (D) glucose consumed, byproduct acetic acid …
SW Zhang, MT Harasimowicz… - Journal of the …, 2013 - ACS Publications
We report a remarkable system of cocrystals containing nicotinamide (NIC) and (R)-mandelic acid (RMA) in numerous stoichiometric ratios (4:1, 1:1 in two polymorphs, and 1:2) with …
Number of citations: 69 pubs.acs.org
ZJ Zhang, J Pan, JF Liu, JH Xu, YC He, YY Liu - Journal of biotechnology, 2011 - Elsevier
The enantioselective hydrolysis of mandelonitrile with whole cells of a recombinant Escherichia coli expressing nitrilase activity was severely inhibited by the substrate at high …
Number of citations: 69 www.sciencedirect.com
Y Yamazaki, H Maeda - Agricultural and biological chemistry, 1986 - academic.oup.com
An enzyme that reduces benzoylformate with NADH to form (R)-mandelate was extracted from cells of Streptococcus faecalis IFO 12964 and purified to more than 95% purity as …
Number of citations: 73 academic.oup.com

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